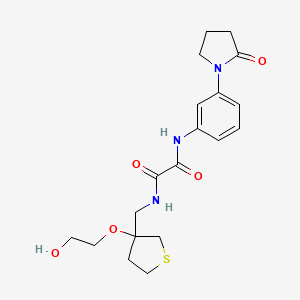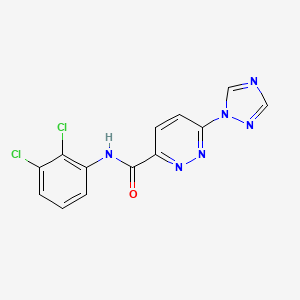![molecular formula C23H20ClF2N5O3 B2858747 N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1189899-64-6](/img/no-structure.png)
N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20ClF2N5O3 and its molecular weight is 487.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Compounds and Anticancer Activity
Research on structurally related compounds, such as pyrazolopyrimidine derivatives, has demonstrated promising anticancer activities. These compounds have been synthesized and tested against various cancer cell lines, showing potential as novel anticancer agents. For instance, studies on pyrazolopyrimidines and their derivatives have reported significant cytotoxic activities against cell lines such as HCT-116, MCF-7, lung, and liver cancers, suggesting that modifications to the pyrazolopyrimidine scaffold, similar to the compound , could lead to potent anticancer agents (Abdellatif et al., 2014).
TSPO Ligands for Neuroinflammation Imaging
Another area of interest is the development of translocator protein (TSPO) ligands, which are crucial for imaging neuroinflammatory processes in diseases such as Alzheimer's and Parkinson's. Research on pyrazolo[1,5-a]pyrimidine derivatives has shown that these compounds can bind to TSPO with high affinity, making them valuable for positron emission tomography (PET) imaging of neuroinflammation. For example, [18F]DPA-714, a fluorinated pyrazolopyrimidine derivative, has been highlighted for its application in PET imaging to visualize microglial activation and neuroinflammatory processes, which is relevant to the broader class of compounds including the one specified (Golla et al., 2015).
Antioxidant and Anti-inflammatory Properties
Additionally, research on pyrazole-acetamide derivatives has demonstrated significant antioxidant activity, highlighting another potential application of related compounds in mitigating oxidative stress-related conditions. The study of coordination complexes constructed from pyrazole-acetamide derivatives revealed their potent antioxidant activities, suggesting the compound may also exhibit similar properties if it shares structural similarities (Chkirate et al., 2019).
properties
CAS RN |
1189899-64-6 |
|---|---|
Molecular Formula |
C23H20ClF2N5O3 |
Molecular Weight |
487.89 |
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C23H20ClF2N5O3/c1-3-31-21-20(13(2)28-31)29(12-19(32)27-18-9-8-16(26)10-17(18)24)23(34)30(22(21)33)11-14-4-6-15(25)7-5-14/h4-10H,3,11-12H2,1-2H3,(H,27,32) |
InChI Key |
FXPPKBSBCITZEG-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Bromophenyl)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-6,6-dimethyl-5,7-dihydroindol-4-one](/img/structure/B2858664.png)
![Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2858665.png)
![4-(3-chlorophenyl)-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B2858668.png)
![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2858670.png)
![2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858671.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid](/img/structure/B2858674.png)
![1-((3-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2858675.png)
![4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline](/img/structure/B2858676.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2858677.png)


![1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2858683.png)
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2858684.png)